molecular formula C9H12N2 B2521158 2-(Pyrrolidin-1-yl)pyridine CAS No. 54660-06-9

2-(Pyrrolidin-1-yl)pyridine

Cat. No. B2521158
Key on ui cas rn: 54660-06-9
M. Wt: 148.209
InChI Key: AZYTZQYCOBXDGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06458787B1

Procedure details

To a stirred solution of free pyrrolidine (79.3 mg; 0.22 mmol) and sodium t-butoxide (29 mg; 0.31 mmol) in dry toluene (3 mL) was added, sequentially, 3-bromopyridine (22.9 μL; 0.24 mmol), tris-(dibenzylideneacetone)dipalladium (0)(3.9 mg; cat.), and (R)-(+)-1,1′-bi-2-naphthol (5.4 mg; cat.) at room temperature under a nitrogen atmosphere. The resulting mixture was heated to 80° C., held 3 hours, then allowed to cool back to room temperature. The reaction then was diluted with ethyl acetate (40 mL), washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo. The residue was purified via flash chromatography on silica gel (40% ethyl acetate in hexanes) to provide the N-pyridyl pyrrolidine (72.1 mg; 75%).
Quantity
79.3 mg
Type
reactant
Reaction Step One
Quantity
29 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
22.9 μL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
3.9 mg
Type
catalyst
Reaction Step Four
Quantity
5.4 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.CC(C)([O-])C.[Na+].Br[C:13]1[CH:14]=[N:15][CH:16]=[CH:17][CH:18]=1>C1(C)C=CC=CC=1.C(OCC)(=O)C.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1C=C2C=CC(O)=C(C3C4C(=CC=CC=4)C=CC=3O)C2=CC=1>[N:15]1[CH:16]=[CH:17][CH:18]=[CH:13][C:14]=1[N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2,6.7.8.9.10|

Inputs

Step One
Name
Quantity
79.3 mg
Type
reactant
Smiles
N1CCCC1
Name
Quantity
29 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
22.9 μL
Type
reactant
Smiles
BrC=1C=NC=CC1
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
3.9 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Five
Name
Quantity
5.4 mg
Type
catalyst
Smiles
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
to cool back to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified via flash chromatography on silica gel (40% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1=C(C=CC=C1)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 72.1 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 221.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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